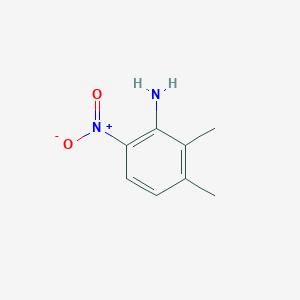

2,3-Dimethyl-6-nitroaniline

描述

Overview of 2,3-Dimethyl-6-nitroaniline within the Landscape of Aromatic Nitro Compounds

This compound is an organic compound belonging to the class of aromatic nitro compounds. google.comfiveable.me These are characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring. google.comfiveable.me The nitro group is strongly electron-withdrawing, a property that significantly influences the electronic characteristics and reactivity of the aromatic ring. google.comnih.gov This feature generally retards electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution. nih.gov

In the specific case of this compound, the benzene (B151609) ring is substituted with a nitro group, an amino group (—NH₂), and two methyl groups (—CH₃). fluorochem.co.ukcymitquimica.com This particular arrangement of functional groups—an electron-withdrawing nitro group and electron-donating amino and methyl groups—imparts a unique polarity and reactivity to the molecule. fluorochem.co.uk It is classified as a substituted nitroaniline and, more specifically, a derivative of 2,3-xylidine (2,3-dimethylaniline). cymitquimica.comnih.gov

Aromatic nitro compounds are pivotal in industrial chemistry, serving as precursors and intermediates in the synthesis of a wide array of products, including dyes, polymers, pharmaceuticals, and explosives. google.comfiveable.menih.gov Similarly, this compound functions as a valuable chemical intermediate, particularly in the synthesis of dyes and other complex organic molecules. fluorochem.co.ukcymitquimica.com Its structure is representative of a broad class of chemicals that have been instrumental in the growth of the chemical industry.

Historical Context and Evolution of Research on this compound

The study of aromatic nitro compounds dates back to the 19th century, with a landmark achievement being the synthesis of nitrobenzene (B124822) in 1834 by Eilhard Mitscherlich, who treated benzene with fuming nitric acid. beilstein-journals.org This discovery was followed by the development of "mixed acid" (a combination of nitric and sulfuric acids) for nitration, a method that became fundamental to synthetic organic chemistry. beilstein-journals.orgrushim.ru These foundational techniques paved the way for the synthesis of a vast number of substituted aromatic compounds.

While a specific date for the first synthesis of this compound is not readily documented, its history is intrinsically linked to the advancements in the production of its precursors, such as 2,3-xylidine, and the refinement of nitration processes for substituted benzenes. nih.gov The traditional production method for related compounds, like 2-methyl-6-nitroaniline (B18888), involved the N-acylation of the corresponding toluidine, followed by nitration with mixed acids and subsequent hydrolysis. researchgate.net This multi-step approach, aimed at controlling the position of nitration, highlights the synthetic challenges chemists faced.

Early research on substituted anilines and their nitration was driven by the burgeoning dye industry in the late 19th and early 20th centuries. chempanda.com The evolution of research has seen a shift from purely synthetic and industrial applications towards more nuanced investigations. Modern research has moved towards developing more efficient and safer synthesis methods, such as continuous flow nitration, to improve yield, selectivity, and industrial safety. researchgate.net Furthermore, contemporary studies now explore the compound's specific physicochemical properties and its role in advanced applications beyond its traditional use as a synthetic intermediate.

Significance of this compound in Contemporary Chemical Sciences

In modern chemical research, this compound holds significance in several specialized areas. Its primary role remains that of a key intermediate in organic synthesis. fluorochem.co.ukcymitquimica.com It is a building block for creating more complex molecules for various industrial and research purposes.

A significant area of contemporary research involves the study of non-covalent interactions. This compound is utilized in fundamental studies of C-H···π and π-π stacking interactions. Understanding these molecular interactions is crucial for the rational design of new materials, molecular devices, and for insights into drug design. In the field of materials science, the compound has been explored for its potential in creating novel polymers. Its ability to form hydrogen bonds can enhance the mechanical properties of materials when it is incorporated into polymer matrices.

Furthermore, derivatives of this compound have attracted interest in pharmacological research. Studies have indicated that structural analogs of the compound exhibit potential as antiviral agents, showing activity against certain variants of HIV-1. Crystallographic analysis of the compound has also been performed to better understand its solid-state structure and the nature of its intermolecular hydrogen bonds (N-H···O), which contribute to its stability. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 59146-96-2 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | Dark yellow to orange-brown crystalline powder |

| Melting Point | 117-120 °C |

| Boiling Point | 334.3°C at 760 mmHg |

| Density | 1.22 g/cm³ |

Sources: nih.govsigmaaldrich.com

Table 2: Compound Identifiers

| Identifier Type | Identifier |

| InChI | 1S/C8H10N2O2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,9H2,1-2H3 |

| InChIKey | YEFYPFWBLCARLC-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)N+[O-])N)C |

| Synonyms | 6-Nitro-2,3-xylidine, (2,3-Dimethyl-6-nitrophenyl)amine |

Source: nih.govsigmaaldrich.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dimethyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFYPFWBLCARLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344472 | |

| Record name | 2,3-Dimethyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59146-96-2 | |

| Record name | 2,3-Dimethyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Reaction Engineering of 2,3 Dimethyl 6 Nitroaniline

Established Synthetic Routes for 2,3-Dimethyl-6-nitroaniline

Established synthetic pathways for this compound predominantly involve the direct nitration of 2,3-dimethylaniline (B142581) or its derivatives. The strategic placement of the nitro group at the 6-position is influenced by the directing effects of the amino and methyl groups on the aromatic ring.

Nitration of 2,3-Dimethylaniline Derivatives

The nitration of 2,3-dimethylaniline is a common and direct method for the synthesis of this compound. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring.

A frequently employed method for the nitration of 2,3-dimethylaniline involves the use of a mixed acid system, typically consisting of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). smolecule.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. google.com In this strong acidic medium, the amino group of 2,3-dimethylaniline is protonated, forming an anilinium ion. This directs the incoming nitro group to the meta-position relative to the ammonium (B1175870) group, resulting in the formation of 3-nitro-N,N-dimethylaniline as a major product. doubtnut.com However, the methyl groups at positions 2 and 3 also influence the regioselectivity of the reaction.

The reaction is typically carried out by dissolving 2,3-dimethylaniline in concentrated sulfuric acid, followed by the controlled addition of the nitrating mixture. sciencemadness.org The ratio of nitric acid to sulfuric acid can be optimized to maximize the yield of the desired product.

Interactive Data Table: Nitration of Dimethylaniline Derivatives

| Starting Material | Nitrating Agent | Key Parameters | Major Product(s) | Yield | Reference |

| 2,3-Dimethylaniline | HNO₃/H₂SO₄ | Low temperature | This compound | Not specified | |

| 2,3-Dimethylaniline | HNO₃ (68%)/H₂SO₄ (98%) | 0–5°C, 1:3 acid ratio | 4-Nitro-2,3-dimethylaniline | 85–90% | |

| Dimethylaniline | HNO₃/H₂SO₄ | 5–10°C | m-Nitrodimethylaniline | Not specified | orgsyn.org |

| 4-Amino-3-methylbenzenesulfonic acid | Acetic acid, Zinc oxide, then HNO₃ | 10–12°C | 2-Methyl-6-nitroaniline (B18888) | 82.0% | chemicalbook.com |

Temperature control is a critical parameter in the nitration of 2,3-dimethylaniline to minimize the formation of unwanted by-products. The reaction is highly exothermic, and elevated temperatures can lead to the formation of di-nitrated or oxidized products. Typically, the reaction is conducted at low temperatures, often between 0°C and 10°C, to control the reaction rate and improve the selectivity for the desired mono-nitro product. orgsyn.org Maintaining a temperature below 50°C is often recommended to avoid over-nitration. The use of cooling baths, such as ice or dry ice/acetone, is common to manage the heat generated during the addition of the nitrating agent. orgsyn.org In some procedures, the reaction mixture is allowed to stand at a controlled low temperature for a period after the addition of the nitrating agent is complete to ensure the reaction goes to completion. sciencemadness.org

Stepwise functionalization provides an alternative strategy for the synthesis of specific nitroaniline isomers. One such approach involves the N-acylation of the starting aniline (B41778), followed by nitration and subsequent hydrolysis. For instance, the synthesis of 2-methyl-6-nitroaniline can be achieved by first acetylating 2-toluidine with acetic acid. This protects the amino group and directs the subsequent nitration. The nitration is then carried out using a mixed acid system, followed by hydrolysis of the acetyl group to yield the final product. researchgate.net This multi-step sequence allows for greater control over the regioselectivity of the nitration reaction. libretexts.org

Another example of a stepwise approach is the synthesis of 6-bromo-2,3-dimethyl-4-nitroaniline, which begins with the nitration of 2,3-dimethylaniline to yield 4-nitro-2,3-dimethylaniline. This intermediate is then subjected to bromination to introduce a bromine atom at the 6-position.

Industrial Production Methods

For industrial-scale production of this compound, efficiency, safety, and product purity are paramount. Continuous processes are often favored over batch processes for their ability to provide consistent product quality and better control over reaction parameters.

Continuous nitration processes offer several advantages for the industrial production of nitroaromatic compounds, including this compound. These processes typically involve the use of microreactors or continuous stirred-tank reactors, which allow for precise control of reaction conditions such as temperature, pressure, and residence time. beilstein-journals.orggoogle.com The enhanced heat and mass transfer in these systems helps to minimize the formation of by-products and ensures a high-purity product. beilstein-journals.org

In a continuous process, the reactants, such as 2,3-dimethylaniline and the nitrating acid mixture, are continuously fed into the reactor, and the product stream is continuously withdrawn. google.com This allows for a steady-state operation, leading to consistent product quality and high yields. The use of continuous flow reactors can also enhance the safety of the nitration process, which is inherently hazardous due to the use of strong acids and the exothermic nature of the reaction. google.com Research has shown that continuous nitration in microreactors can lead to excellent temperature control and high yields for various nitration reactions. beilstein-journals.org

Optimization of Reaction Conditions for Maximized Yield

The conventional synthesis of this compound involves the nitration of 2,3-dimethylaniline. Optimization of this process is critical for maximizing yield and purity. Key parameters that are manipulated include temperature, reaction time, and the ratio of reagents.

A common method employs a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. To control the exothermic reaction and prevent the formation of by-products, the reaction is typically conducted at low temperatures. Maintaining the temperature below 50°C is crucial to avoid over-nitration. For analogous compounds like 2,3-Dimethyl-4-nitroaniline, the process involves dissolving the aniline in sulfuric acid at temperatures between -10°C and 5°C, followed by the dropwise addition of the nitric acid/sulfuric acid mixture while keeping the temperature below 20°C. After the addition, the mixture may be heated to between 80-90°C for a short period to ensure reaction completion, with progress monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

The ratio of nitric acid to sulfuric acid is another critical factor, with an optimal v/v ratio of 1:5 to 1:15 being reported for similar nitrations to maximize the generation of the nitronium ion (NO₂⁺). Purification of the final product is often achieved through recrystallization from solvents like ethanol/water mixtures.

Table 1: Optimized Parameters for Nitroaniline Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -10°C to 90°C (staged) | Balances reaction rate and selectivity, prevents decomposition. |

| HNO₃:H₂SO₄ Ratio (v/v) | 1:5–1:15 | Maximizes nitronium ion generation. |

Advanced Synthetic Strategies for this compound and Analogues

Beyond traditional methods, research is exploring more sophisticated and sustainable synthetic routes.

Novel Catalytic Approaches in Synthesis

Catalysis offers a pathway to more efficient and selective synthesis. For the synthesis of related nitroaniline derivatives, various catalysts have been investigated. For instance, the synthesis of 2,3-dichloro-6-nitroaniline (B1587157) from 2,3,4-trichloronitrobenzene (B101362) utilizes a sulfur-containing compound as a catalyst in water, achieving yields and selectivity of over 99%. google.com This method significantly shortens reaction times and reduces energy consumption. google.com Other research has demonstrated the use of tungstate (B81510) sulfuric acid (TSA) as a reusable catalyst for the synthesis of benzoxazole (B165842) and benzothiazole (B30560) derivatives from ortho-substituted anilines. researchgate.net Iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols has also been developed for the synthesis of quinoxalines, showcasing an atom-economical approach. rsc.org

Green Chemistry Principles in this compound Production

Green chemistry principles are increasingly being applied to the synthesis of nitroanilines to minimize environmental impact. zenodo.org Key principles include atom economy, use of safer solvents, and the reduction of derivatization steps. acs.org The use of water as a solvent, as seen in some catalytic syntheses of nitroaniline derivatives, is a prime example of a greener approach due to its non-toxic and non-flammable nature. zenodo.orgpcbiochemres.com Furthermore, developing catalytic processes that avoid stoichiometric reagents and harsh conditions aligns with the goals of green chemistry. acs.org The direct amination of nitrobenzene (B124822) without halogenated intermediates is another example of a greener route to producing nitroanilines. researchgate.net

Multi-component Reactions Yielding Nitroaniline Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step, offer significant advantages in terms of efficiency and atom economy. beilstein-journals.org These reactions are instrumental in creating diverse molecular scaffolds from simple starting materials. researchgate.net For example, the Hantzsch reaction, a type of MCR, has been used to synthesize 1,4-dihydropyridines. beilstein-journals.org Another example is the one-pot synthesis of indole (B1671886) derivatives through a three-component reaction involving 1H-indole-3-carbaldehyde, malononitrile, and various amine derivatives, including nitroanilines. ekb.eg The Ugi reaction is another versatile MCR that can be adapted to synthesize a wide range of heterocyclic compounds. beilstein-journals.org

Atom-Economical and Sustainable Synthetic Routes

The principle of atom economy, which focuses on maximizing the incorporation of all reactant atoms into the final product, is central to sustainable synthesis. acs.org Transfer hydrogenation is an example of an atom-economical strategy where alcohols can serve as both hydrogen donors and coupling partners, reducing the need for external reagents. rsc.org The development of biocatalytic processes, such as using enzymes to carry out specific transformations, represents a highly sustainable approach. Enzymes can operate under mild conditions and exhibit high specificity, often eliminating the need for protecting groups and reducing waste. acs.org

Reaction Mechanism Analysis in this compound Synthesis

The primary reaction mechanism for the synthesis of this compound is electrophilic aromatic substitution. In the nitration of 2,3-dimethylaniline, the reaction between nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). google.com This ion then attacks the electron-rich benzene ring of the 2,3-dimethylaniline.

The position of the incoming nitro group is directed by the existing substituents on the aniline ring. The amino group (-NH₂) is a strong activating group and an ortho-, para-director. However, under the strongly acidic conditions of the nitration reaction, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating group and a meta-director. The two methyl groups (-CH₃) are weakly activating and ortho-, para-directors. The interplay of these directing effects determines the final regioselectivity of the nitration. For 2,3-dimethylaniline, the substitution occurs at the 6-position, ortho to the amino group and meta to one of the methyl groups.

To achieve better control over the regioselectivity, the amino group can be protected, for example, by acetylation to form an acetanilide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can lead to a more controlled reaction and higher yields of the desired isomer. ulisboa.pt After the nitration step, the protecting acetyl group is removed by hydrolysis to yield the final product.

Electrophilic Aromatic Substitution Mechanisms

The primary method for synthesizing this compound is through the electrophilic aromatic substitution of 2,3-dimethylaniline. This reaction typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). beilstein-journals.org

The nitronium ion then attacks the electron-rich benzene ring of 2,3-dimethylaniline. The amino group (-NH₂) and the two methyl groups (-CH₃) are activating groups, meaning they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. These groups direct the incoming electrophile to specific positions on the ring.

Influence of Steric and Electronic Effects on Regioselectivity

The directing effects of the substituents on the 2,3-dimethylaniline ring play a crucial role in the regioselectivity of the nitration reaction. The amino group is a strong ortho-, para-director, while the methyl groups are weaker ortho-, para-directors. The interplay between these electronic effects and steric hindrance from the bulky methyl groups determines the final position of the nitro group.

In the case of 2,3-dimethylaniline, the positions ortho and para to the strongly activating amino group are positions 2, 4, and 6. However, positions 2 and 3 are already occupied by methyl groups. The presence of the methyl group at the 2-position provides significant steric hindrance, making substitution at the adjacent 6-position more favorable than at the 4-position, which is sterically less hindered. Therefore, the major product of the nitration of 2,3-dimethylaniline is this compound.

Reaction Kinetics and Thermodynamics of Formation

The nitration of aromatic compounds is generally a fast and highly exothermic reaction. beilstein-journals.org The reaction rate is dependent on several factors, including the concentrations of the reactants, the temperature, and the strength of the acid catalyst. beilstein-journals.org The reaction is typically first-order with respect to both the aromatic substrate and nitric acid. beilstein-journals.org

The thermodynamics of the reaction favor the formation of the nitro-substituted product. The formation of the stable aromatic ring is a strong driving force for the reaction. However, the reaction is also reversible, and the position of the equilibrium can be influenced by the reaction conditions.

Process Optimization and Scale-Up Considerations

For the industrial production of this compound, optimization of the reaction process and careful consideration of scale-up factors are essential to ensure safety, efficiency, and product quality.

Reactor Design and Engineering for Industrial Production

Continuous flow reactors are often favored for large-scale nitration reactions due to their superior heat and mass transfer characteristics compared to batch reactors. beilstein-journals.org This is particularly important for highly exothermic reactions like nitration, where precise temperature control is critical to prevent runaway reactions and the formation of undesirable byproducts. Microstructured tubular reactors, for instance, can provide high throughput and excellent control over reaction parameters.

The choice of reactor material is also a critical consideration due to the corrosive nature of the mixed acids used in the nitration process.

Monitoring and Control of Reaction Parameters (e.g., Temperature, pH)

Precise control over reaction parameters is paramount for maximizing the yield and purity of this compound.

Temperature: Low temperatures are generally employed to control the exothermic nature of the reaction and to minimize the formation of by-products from over-nitration or oxidation. Maintaining a temperature below 50°C is often recommended.

pH/Acid Concentration: The ratio of nitric acid to sulfuric acid is a key parameter that influences the rate of nitration. A common ratio used is 1:3 of HNO₃ to H₂SO₄, which has been shown to maximize mono-nitration efficiency. The concentration of the acids also plays a significant role in the reaction kinetics. beilstein-journals.org

Reaction Time: The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time for complete conversion of the starting material while minimizing byproduct formation.

| Parameter | Optimal Range/Condition | Impact on Yield and Purity |

| Temperature | Below 50°C | Minimizes over-nitration and oxidation by-products. |

| HNO₃:H₂SO₄ Ratio | 1:3 (v/v) | Maximizes mono-nitration efficiency. |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Ensures optimal reaction time and conversion. |

Purification Techniques for High-Purity this compound

After the reaction is complete, the crude product must be purified to remove unreacted starting materials, byproducts, and residual acids. Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable solvent or solvent mixture (e.g., ethanol/water) at an elevated temperature, and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the solvent.

Chromatography: Techniques like column chromatography can be employed for further purification if higher purity is required.

Washing: The crude product is often washed with water to remove residual acids and then with a base, such as a sodium bicarbonate solution, to neutralize any remaining acid.

Iii. Chemical Transformations and Derivatization of 2,3 Dimethyl 6 Nitroaniline

Reduction Reactions of the Nitro Group

The conversion of the nitro group in 2,3-Dimethyl-6-nitroaniline to an amino group is a fundamental transformation. This reduction yields 2,3-dimethyl-1,6-benzenediamine, a valuable building block in various chemical industries.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds. commonorganicchemistry.comwikipedia.org For the conversion of this compound, a common and effective catalytic system is palladium on carbon (Pd/C) with hydrogen gas (H₂). commonorganicchemistry.com This process is typically carried out in a solvent such as ethanol. sciencepg.comisroset.org The reaction proceeds cleanly and often results in high yields of the corresponding diamine. mdpi.com

Studies on similar dimethyl-nitrobenzene compounds have shown that reaction parameters such as temperature, hydrogen pressure, and catalyst loading significantly influence the reaction rate and conversion. sciencepg.comisroset.org An increase in temperature and hydrogen pressure generally leads to a higher rate of hydrogenation. sciencepg.comsemanticscholar.org

| Catalyst | Substrate | Solvent | Temperature Range | Pressure Range | Product |

|---|---|---|---|---|---|

| Pd/C | Dimethyl-nitrobenzene | Ethanol | 343–403 K | 4–10 bar H₂ | Dimethyl-aniline |

| Ni on alumina-silicate | Dimethyl-nitrobenzene | Ethanol | 343–403 K | 4–10 bar H₂ | Dimethyl-aniline |

| 5% Pd/C | p-nitroaniline | Methanol | 313-333 K | 200-1000 kPa H₂ | p-phenylenediamine |

In molecules containing multiple reducible functional groups, selective reduction of a nitro group is crucial. While catalytic hydrogenation with H₂/Pd-C is highly effective, it can also reduce other functionalities like alkenes or alkynes. commonorganicchemistry.com Alternative reagents can offer greater chemoselectivity.

For instance, metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are classic methods for nitro group reduction and can be milder than catalytic hydrogenation. commonorganicchemistry.comwikipedia.org Sodium sulfide (Na₂S) is another option that can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.comstackexchange.com These methods are particularly useful when other sensitive functional groups must be preserved in the molecule.

The primary product from the reduction of this compound is 2,3-dimethyl-1,6-benzenediamine (also known as 2,3-dimethyl-p-phenylenediamine). This diamine is a significant industrial intermediate. Phenylenediamine derivatives are widely used in the synthesis of polymers, dyes, and pigments. For example, p-phenylenediamines are key monomers in the production of aramid polymers, known for their high strength and thermal stability. They are also essential precursors for various azo dyes.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate and position of this substitution on the this compound ring are governed by the directing effects of the existing substituents: the amino group, the nitro group, and the two methyl groups.

The substituents on the benzene (B151609) ring profoundly influence the position of an incoming electrophile. scispace.comrsc.orgvu.nl

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack by pulling electron density away from it. scispace.comrsc.org This deactivation is most pronounced at the ortho and para positions, making the nitro group a meta-director . youtube.com

Amino Group (-NH₂): Conversely, the amino group is a powerful electron-donating group. It activates the aromatic ring, making it more susceptible to electrophilic attack. rsc.orgbyjus.com It donates electron density into the ring, particularly at the ortho and para positions, and is therefore an ortho, para-director . scispace.combyjus.com

Methyl Groups (-CH₃): The two methyl groups are weakly activating and are also ortho, para-directors.

In this compound, the powerful activating and ortho, para-directing effect of the amino group dominates over the deactivating, meta-directing nitro group and the weakly activating methyl groups. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group (positions 4 and 6). However, position 6 is already occupied by the nitro group, so the primary site for substitution is position 4.

If the nitro group is first reduced to a second amino group to form 2,3-dimethyl-1,6-benzenediamine, the ring becomes highly activated. Both amino groups and the methyl groups will direct incoming electrophiles, making reactions like halogenation proceed very readily. libretexts.org

Halogenation is a key electrophilic aromatic substitution reaction. wikipedia.org Given the directing effects discussed, the halogenation of this compound would primarily yield the 4-halo derivative.

However, it is more common to perform halogenation on the more activated diamine derivative, 2,3-dimethyl-1,6-benzenediamine. The high reactivity of anilines and phenylenediamines often leads to polysubstitution. byjus.comlibretexts.org For instance, the reaction of aniline (B41778) with bromine water readily produces 2,4,6-tribromoaniline. byjus.com

To achieve selective monohalogenation of such activated rings, milder halogenating agents or protective strategies might be necessary. For example, reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be used as a convenient alternative to elemental bromine for the bromination of electron-rich aromatic compounds. organic-chemistry.org A patent describes a method for synthesizing 4-bromo-o-phenylenediamine by reacting o-phenylenediamine with sodium bromide and hydrogen peroxide in acetic acid, which could be adaptable for 2,3-dimethyl-1,6-benzenediamine. google.com

| Substrate Type | Reagent | Conditions | Typical Outcome |

|---|---|---|---|

| Aniline | Bromine Water | Room Temperature | Polysubstitution (e.g., 2,4,6-tribromoaniline) |

| o-Phenylenediamine | NaBr / H₂O₂ | Acetic Acid, 40-60 °C | Monosubstitution (4-bromo-o-phenylenediamine) |

| Electron-rich Arenes | DBDMH | Various, often mild | Controlled Bromination |

Sulfonation and Nitration (Further)

The introduction of additional functional groups onto the aromatic ring of this compound through electrophilic aromatic substitution, such as sulfonation and further nitration, is governed by the directing effects of the substituents already present: the amino (-NH₂), nitro (-NO₂), and two methyl (-CH₃) groups.

Sulfonation: Sulfonation of aromatic amines like o-nitroaniline can be achieved using sulfuric acid or chlorosulfonic acid as the sulfonating agent. For this compound, the amino group is a powerful ortho-, para-director, while the methyl groups are also ortho-, para-directing activators. Conversely, the nitro group is a strong deactivating meta-director. The interplay of these effects suggests that sulfonation would likely occur at the C4 or C5 positions, which are para and meta to the amino group, respectively, and ortho/meta to the methyl groups. The reaction conditions, particularly the acidity of the medium, are critical. In strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing group. learncbse.inquora.com This would favor substitution at the C5 position.

Nitration: Further nitration of the this compound ring introduces a second nitro group. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid. learncbse.in The directing effects of the existing substituents are crucial. The activating amino and methyl groups direct incoming electrophiles to ortho and para positions, while the deactivating nitro group directs to the meta position. wikipedia.org

However, under the strongly acidic conditions of nitration, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). quora.com This ion is a strong deactivating, meta-directing group. learncbse.inquora.com Therefore, the substitution pattern is determined by the combined influence of the meta-directing anilinium and nitro groups, and the ortho-, para-directing methyl groups. This complex electronic environment can lead to a mixture of products. For instance, nitration of aniline itself can yield a substantial amount of the meta-nitro product due to the formation of the anilinium ion. learncbse.inquora.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a key reaction pathway for aryl halides and other aromatic compounds bearing strong electron-withdrawing groups. wikipedia.orgopenstax.org Aromatic rings, typically nucleophilic, become susceptible to attack by nucleophiles when substituted with groups that can delocalize the negative charge of the intermediate. wikipedia.org

The SₙAr mechanism generally involves two steps:

Addition: The nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.org

Elimination: The leaving group departs, restoring the aromaticity of the ring. openstax.orgnih.gov

The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of this compound electron-deficient and thus activates it towards nucleophilic attack. tandfonline.comallen.in

Reactivity at Substituted Positions

For an SₙAr reaction to occur on this compound, a suitable leaving group must be present on the ring. The reaction's feasibility is highly dependent on the position of this leaving group relative to the electron-withdrawing nitro group. Nucleophilic aromatic substitution is most favorable when the leaving group is positioned ortho or para to a strong electron-withdrawing substituent. wikipedia.orgopenstax.orgallen.in This is because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitro group through resonance, stabilizing the intermediate and facilitating the reaction. openstax.org

If a leaving group (e.g., a halogen) were present at the C4 or C6 position of a substituted 2,3-dimethylaniline (B142581), the ortho and para relationship to the nitro group at C6 would significantly activate these positions for nucleophilic attack. A leaving group at a meta position relative to the nitro group would not benefit from this resonance stabilization, rendering the compound much less reactive towards nucleophilic substitution. openstax.org

Impact of Electron-Withdrawing Groups on Reactivity

Electron-withdrawing groups (EWGs) are fundamental to enabling SₙAr reactions. wikipedia.org The nitro group (-NO₂) is one of the most powerful EWGs, significantly increasing the reactivity of haloarenes towards nucleophilic substitution. allen.in

The impact of the nitro group in this compound is twofold:

Inductive Effect (-I): The electronegative nitrogen and oxygen atoms pull electron density away from the aromatic ring through the sigma bond framework, making the ring more electrophilic.

Resonance Effect (-M): The nitro group delocalizes electron density from the ring, particularly from the ortho and para positions. This effect is crucial for stabilizing the negatively charged intermediate formed during nucleophilic attack. openstax.orgallen.in

The presence of one or more nitro groups ortho or para to a leaving group dramatically lowers the activation energy for the reaction, allowing it to proceed under milder conditions than would otherwise be possible. wikipedia.orgopenstax.org The amino group, being an electron-donating group, generally deactivates the ring towards nucleophilic attack. However, the powerful activating effect of the nitro group is typically dominant in directing SₙAr reactivity.

Functionalization at the Amino Group

The primary amino group (-NH₂) of this compound is a versatile site for chemical modification, allowing for the synthesis of a wide range of derivatives through reactions such as acylation, alkylation, and condensation.

Acylation and Alkylation Reactions

Acylation: The amino group of this compound can be readily acylated by reacting it with acylating agents like acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). learncbse.ingoogle.com This reaction, known as acetylation if an acetyl group is introduced, converts the primary amine into a secondary amide. The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acylating agent. quora.com The presence of the electron-withdrawing nitro group decreases the basicity and nucleophilicity of the amino group compared to non-nitrated anilines, which may necessitate slightly more forcing reaction conditions. doubtnut.com

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of products, including the mono-alkylated secondary amine, the di-alkylated tertiary amine, and even the quaternary ammonium (B1175870) salt. The reactivity can be influenced by the choice of alkylating agent, solvent, and base.

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetic Anhydride | Amide (N-acetyl derivative) |

| Alkylation | Methyl Iodide | Secondary Amine, Tertiary Amine |

Formation of Imines and Heterocyclic Compounds

Imine Formation: As a primary amine, this compound can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). libretexts.orgchemistrysteps.comlibretexts.org The reaction rate is pH-dependent, with optimal rates typically observed under mildly acidic conditions (pH 4-5) that are sufficient to protonate the carbonyl oxygen but not so acidic as to completely protonate the amine nucleophile. masterorganicchemistry.comlibretexts.org

Formation of Heterocyclic Compounds: The functional groups of this compound make it a valuable precursor for the synthesis of various heterocyclic compounds. The amino group can act as a nucleophile in ring-forming reactions, while the nitro group can be reduced to an amino group, providing a diamine intermediate that can undergo cyclization. Nitroalkenes, which share the nitro group functionality, are known to be efficient starting materials for synthesizing a wide array of nitrogen-, oxygen-, and sulfur-containing heterocycles through Michael additions, cycloadditions, and various cascade reactions. researchgate.netresearchgate.netrsc.org For example, a related compound, 3-methyl-6-nitro-1H-indazole, can be regioselectively converted into N2,3-dimethyl-6-nitro-2H-indazole, a key step in the synthesis of more complex heterocyclic structures. amazonaws.com

| Reaction Type | Reactant Partner | Key Intermediate/Product |

| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base) |

| Heterocycle Synthesis | Various (e.g., dicarbonyls) | Fused ring systems (e.g., quinoxalines after nitro reduction) |

Functionalization at the Methyl Groups

The methyl substituents on the aromatic ring of this compound are amenable to various chemical modifications, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Side-Chain Modifications

The benzylic nature of the methyl groups in this compound makes them susceptible to oxidation and halogenation reactions. These transformations are key steps in converting the simple methyl groups into more reactive functionalities.

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid, can oxidize the methyl groups of alkylbenzenes to carboxylic acids. While specific studies on this compound are not extensively documented in readily available literature, the general reactivity of benzylic methyl groups suggests that they can be oxidized. The reaction would likely proceed under heating, and the degree of oxidation could potentially be controlled to yield mono- or di-carboxylic acid derivatives. For instance, selective oxidation of one methyl group would lead to the formation of 2-carboxy-3-methyl-6-nitroaniline, while exhaustive oxidation would yield 2,3-dicarboxy-6-nitroaniline. These carboxylic acid derivatives are valuable precursors for the synthesis of polyamides and other polymers.

Halogenation: The methyl groups can also undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction introduces a halogen atom, usually bromine, onto the methyl group, forming a halomethyl derivative. For this compound, this could result in the formation of 2-(bromomethyl)-3-methyl-6-nitroaniline, 2,3-bis(bromomethyl)-6-nitroaniline, or a mixture thereof, depending on the reaction conditions. These brominated derivatives are highly reactive intermediates that can be used in various subsequent nucleophilic substitution reactions to introduce a wide range of functional groups.

| Modification | Reagents and Conditions | Potential Product(s) | Potential Applications |

| Oxidation | KMnO4 or CrO3/H2SO4, heat | 2-carboxy-3-methyl-6-nitroaniline, 2,3-dicarboxy-6-nitroaniline | Precursors for polyamides, polyesters, and other polymers. |

| Halogenation | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | 2-(bromomethyl)-3-methyl-6-nitroaniline, 2,3-bis(bromomethyl)-6-nitroaniline | Versatile intermediates for further functionalization. |

Derivatization for Specialized Applications

The functionalized derivatives of this compound can serve as building blocks for the synthesis of molecules with specific applications, particularly in the fields of asymmetric catalysis and material science.

Synthesis of Chiral Derivatives for Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds. Derivatives of this compound can be envisioned as precursors to novel chiral ligands.

A plausible synthetic route involves the initial oxidation of the methyl groups to formyl groups, yielding 2,3-diformyl-6-nitroaniline. This dialdehyde can then undergo condensation with a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane, to form a chiral Schiff base ligand. The resulting tetradentate ligand would possess a C2-symmetric chiral backbone, a common feature in effective chiral ligands. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the resulting metal complex, which in turn can affect its catalytic activity and enantioselectivity.

These chiral Schiff base ligands can coordinate with various transition metals (e.g., copper, manganese, cobalt) to form chiral metal complexes. Such complexes have the potential to be active catalysts in a variety of asymmetric reactions, including cyclopropanation, epoxidation, and Diels-Alder reactions.

| Derivative | Synthetic Approach | Potential Chiral Ligand | Potential Catalytic Applications |

| 2,3-Diformyl-6-nitroaniline | Oxidation of methyl groups | Chiral Schiff base from condensation with a chiral diamine | Asymmetric cyclopropanation, epoxidation, Diels-Alder reactions. |

Formation of Compounds for Material Science Applications

Derivatives of this compound can also be utilized in the synthesis of functional materials, such as dyes and polymers.

Azo Dyes: Aromatic nitroanilines are common precursors for the synthesis of azo dyes. The amino group of this compound can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols and anilines, to produce a wide range of azo dyes with different colors. The substituents on the aromatic rings of both the diazonium salt and the coupling component influence the color, fastness, and other properties of the resulting dye.

Polyamides: The dicarboxylic acid derivative, 2,3-dicarboxy-6-nitroaniline (obtained from the oxidation of the methyl groups), can be a valuable monomer for the synthesis of polyamides. First, the nitro group would need to be reduced to an amino group to yield 2,3-dicarboxy-6-aminoaniline. This diamino-dicarboxylic acid monomer could then undergo polycondensation with a diacyl chloride or another dicarboxylic acid to form a polyamide. The resulting polymer would contain aromatic and amino functionalities, which could impart desirable properties such as thermal stability and specific binding capabilities. The synthesis of polyamides from monomers containing pre-formed amide linkages or amino acid residues is a known strategy to create polymers with specific functionalities and properties.

| Application Area | Derivative | Synthetic Route | Resulting Compound/Material | Potential Properties |

| Azo Dyes | This compound | Diazotization followed by azo coupling | Azo dyes | Varied colors, potential for use in textiles and other materials. |

| Polyamides | 2,3-Dicarboxy-6-aminoaniline | Polycondensation with a diacyl chloride or dicarboxylic acid | Polyamide | Thermal stability, potential for specific binding applications. |

Iv. Advanced Spectroscopic and Structural Characterization of 2,3 Dimethyl 6 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. uobasrah.edu.iq Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within 2,3-dimethyl-6-nitroaniline.

Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for the aromatic protons and the methyl and amine groups. The electron-withdrawing nature of the nitro group and the electron-donating effects of the methyl and amino groups significantly influence the chemical shifts of the aromatic protons.

The aromatic region of the spectrum displays two doublets, corresponding to the two adjacent protons on the benzene (B151609) ring. The proton ortho to the nitro group is expected to be the most deshielded, appearing at a higher chemical shift (further downfield). The chemical shifts for the methyl groups appear as singlets in the upfield region of the spectrum. The amine (NH₂) protons typically present as a broad singlet. rsc.orgchemicalbook.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to NO₂) | ~7.83 | d | ~9.0 |

| Aromatic H (meta to NO₂) | ~6.75 | d | ~9.0 |

| NH₂ | Broad singlet | N/A | |

| CH₃ (at C2) | ~2.20 | s | N/A |

| CH₃ (at C3) | ~2.30 | s | N/A |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule. libretexts.org For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons and the two methyl carbons. The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom. libretexts.org

The carbons attached to the electron-withdrawing nitro group and the electron-donating amino and methyl groups exhibit characteristic shifts. The carbon atom bonded to the nitro group (C6) is significantly deshielded and appears at a lower field. Conversely, the carbons bonded to the amino group (C1) and methyl groups (C2, C3) are shielded and appear at a higher field. The sp² hybridized carbons of the aromatic ring generally absorb in the range of 110-160 ppm, while the sp³ hybridized methyl carbons appear at a much higher field, typically between 10-30 ppm. libretexts.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-NH₂) | ~153.2 |

| C2 (C-CH₃) | ~126.8 |

| C3 (C-CH₃) | ~147.5 |

| C4 | ~121.2 |

| C5 | ~121.4 |

| C6 (C-NO₂) | ~131.5 |

| CH₃ (at C2) | ~11.3 |

| CH₃ (at C3) | ~20.5 |

Note: The assignments are based on predicted values and data from similar compounds. cdnsciencepub.com The exact values may vary.

COSY would establish the connectivity between the two aromatic protons by showing a cross-peak between their signals.

HSQC would directly correlate each proton signal with the carbon to which it is attached, confirming the assignments of the aromatic CH groups.

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in their crystalline form, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. acs.orgnih.gov For this compound, ssNMR could elucidate how the molecules pack in the solid state.

The presence of the amino and nitro groups suggests the possibility of intermolecular hydrogen bonding between the amine protons and the oxygen atoms of the nitro group of an adjacent molecule. Furthermore, π-π stacking interactions between the aromatic rings are also likely to play a role in the crystal packing. ssNMR experiments, such as those involving cross-polarization and magic-angle spinning, can reveal details about the local environment of each nucleus, including internuclear distances and the orientation of different molecular fragments. acs.org These studies can help in understanding the differences in chemical shifts observed between the solution and solid-state spectra, which arise from variations in molecular geometry and intermolecular forces. acs.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is instrumental in determining the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (166.18 g/mol ). nih.gov The fragmentation of the molecular ion provides valuable structural clues.

Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or parts of it. For this compound, characteristic fragments would likely include:

[M - NO₂]⁺ : Loss of the nitro group (46 Da), resulting in a fragment at m/z 120. nih.gov

[M - O]⁺ : Loss of an oxygen atom from the nitro group.

Loss of methyl groups : Subsequent or alternative fragmentation could involve the loss of a methyl radical (CH₃, 15 Da).

The presence of these fragments helps to confirm the presence and location of the functional groups on the aromatic ring. The NIST Mass Spectrometry Data Center reports a top peak at m/z 166 and a second highest at m/z 120, which is consistent with the loss of the nitro group. nih.gov

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 166 | [C₈H₁₀N₂O₂]⁺ (Molecular Ion) | Confirms molecular weight |

| 120 | [M - NO₂]⁺ | Indicates loss of the nitro group |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicates an aromatic ring |

X-ray Crystallography

Polymorphism and Crystal Engineering

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize novel solid-state structures with desired properties. In the context of this compound, the arrangement of molecules in the crystal lattice is governed by a combination of strong and weak non-covalent interactions, which dictates its physical properties.

Research into the crystal structure of this compound reveals a highly organized three-dimensional network. The primary structural motif is established by hydrogen bonding. researchgate.net The conformation of the molecule is nearly planar and is internally stabilized by an intramolecular N—H⋯O hydrogen bond between the amino group and one oxygen atom of the adjacent nitro group. researchgate.net These stabilized molecules are then linked into one-dimensional chains through intermolecular N—H⋯O hydrogen bonds. researchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₀N₂O₂ |

| CCDC Number | 282238 nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.779(2) |

| b (Å) | 7.487(2) |

| c (Å) | 14.072(4) |

| β (°) | 101.99(3) |

| Volume (ų) | 801.3(4) |

Data sourced from the Cambridge Crystallographic Data Centre, based on associated research. nih.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic energy levels. uobabylon.edu.iq For aromatic compounds like this compound, this technique is particularly useful for probing the electronic transitions associated with its π-electron system and functional groups. uobabylon.edu.iq

Electronic Transitions and Chromophoric Properties

The UV-Visible absorption spectrum of this compound is primarily determined by its chromophoric nitroaniline core. A chromophore is a part of a molecule responsible for its color, which in this case is the benzene ring substituted with both a nitro group (-NO₂) and an amino group (-NH₂). uobabylon.edu.iq The amino group acts as an electron-donating group (auxochrome) and the nitro group functions as a powerful electron-withdrawing group. researchgate.net

This "push-pull" arrangement, where the electron-donating and electron-withdrawing groups are conjugated through the benzene ring's π-system, facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net The primary electronic transition observed in nitroanilines is a high-intensity π → π* transition. researchgate.net This involves the promotion of an electron from a π bonding orbital (Highest Occupied Molecular Orbital or HOMO), which is largely localized on the electron-rich amino-substituted part of the ring, to a π* antibonding orbital (Lowest Unoccupied Molecular Orbital or LUMO), which is predominantly localized on the electron-deficient nitro-substituted portion. cdnsciencepub.com This charge transfer character results in a strong absorption band at a relatively long wavelength (a bathochromic or red shift) compared to benzene itself. researchgate.net The two methyl groups on the ring act as weak auxochromes, potentially causing a further slight shift in the absorption maximum due to their electron-donating inductive effects. uobabylon.edu.iq

Table 2: UV-Visible Absorption Maxima (λmax) for Isomeric Nitroanilines in Aqueous Solution

| Compound | λmax (nm) | Transition Type |

|---|---|---|

| o-Nitroaniline | 428 | π → π researchgate.net |

| m-Nitroaniline | 375 | π → π researchgate.net |

| p-Nitroaniline | 395 | π → π* researchgate.net |

This table shows data for related isomers to illustrate the electronic properties of the nitroaniline chromophore.

V. Computational and Theoretical Investigations of 2,3 Dimethyl 6 Nitroaniline

Quantum Chemical Studies

Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of 2,3-dimethyl-6-nitroaniline. These studies often focus on the interplay between the electron-donating amino group, the electron-withdrawing nitro group, and the steric and electronic effects of the two methyl substituents.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the molecular geometry of chemical compounds. For this compound and related aminonitromethylbenzenes, DFT calculations have been performed to analyze molecular structure, non-covalent interactions, and electronic properties. researchgate.net

Table 1: Representative Computed Properties for Nitroaniline Derivatives This table presents typical data obtained from DFT calculations for this class of compounds. Specific values for this compound may vary.

| Computed Property | Typical Description/Significance | Computational Method Often Used |

|---|---|---|

| Optimized Bond Lengths (Å) | Provides the most stable arrangement of atoms. For example, the C-N bonds of the amino and nitro groups. | B3LYP / 6-311G(d,p) or higher |

| Optimized Bond Angles (°) | Defines the three-dimensional shape of the molecule. | B3LYP / 6-311G(d,p) or higher |

| Dihedral Angles (°) | Indicates the planarity of the molecule and the orientation of substituents like the nitro group relative to the benzene (B151609) ring. | B3LYP / 6-311G(d,p) or higher |

| HOMO-LUMO Energy Gap (eV) | Relates to the electronic excitation properties and chemical reactivity of the molecule. | Time-Dependent DFT (TD-DFT) |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | DFT at various levels of theory |

Hartree-Fock (HF) calculations represent a fundamental ab-initio method used to approximate the electronic wavefunction and energy of a quantum many-body system. In the study of this compound and its isomers, HF calculations, specifically at the Restricted Hartree-Fock (RHF) level with basis sets like 311++G(3df,2p), have been utilized. researchgate.net

These calculations are often performed in conjunction with DFT methods to provide a comparative analysis of the compound's properties. researchgate.netresearchgate.net HF theory is particularly valuable for providing a starting point for more sophisticated calculations that include electron correlation. While HF methods can be used to compute vibrational frequencies, the results are systematically overestimated due to the lack of electron correlation. Therefore, the raw frequencies are often scaled by an empirical factor to achieve better agreement with experimental infrared (IR) and Raman spectra. researchgate.net The analysis of vibrational modes helps in assigning specific peaks in the experimental spectra to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.netresearchgate.net

The supramolecular assembly of this compound in the solid state is governed by non-covalent interactions, such as hydrogen bonds and π-π stacking. researchgate.net Quantum chemical calculations are essential for quantifying the strength of these interactions.

For a series of aminonitromethylbenzenes that includes this compound, quantum mechanical calculations have determined that the interaction energies range from 0.23 to 5.59 kcal/mol. researchgate.net These energies correspond to the stabilization gained when molecules interact. The calculations demonstrated that stacking interactions, which involve the delocalized π-orbitals of the aromatic rings, are critical for the crystal packing. researchgate.net The presence of methyl groups can introduce steric hindrance that affects some interactions, but they can also contribute to stabilization through dispersion forces. The primary intermolecular forces are often N-H···O hydrogen bonds, which significantly influence the stability of the crystal lattice. researchgate.net

Table 2: Summary of Non-covalent Interaction Energy Analysis

| Interaction Type | Calculated Energy Range (kcal/mol) | Significance in this compound |

|---|---|---|

| Intermolecular Hydrogen Bonds (e.g., N-H···O) | 0.23 to 5.59 researchgate.net | Primary driving force for supramolecular structure formation, leading to charge redistribution. researchgate.net |

| π-π Stacking Interactions | Crucial for crystal packing, involving interactions between aromatic rings. researchgate.net | |

| C-H···π Interactions | Contributes to the three-dimensional network of the crystal structure. researchgate.net |

Natural Bonding Orbital (NBO) analysis is a theoretical technique used to study charge transfer, hyperconjugative interactions, and the chemical bonding within a molecule. mdpi.comrsc.org It translates the complex many-electron wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs.

In studies of aminonitromethylbenzenes, NBO analysis reveals the nature of the intermolecular hydrogen bonds at an electronic level. researchgate.net The analysis shows that these hydrogen bonds are formed by the transfer of electron density from the lone pair orbitals of the hydrogen-bond acceptor (e.g., the oxygen atoms of the nitro group) to the antibonding (σ*) molecular orbitals of the hydrogen-bond donor (e.g., the N-H bond of the amino group) and the Rydberg orbitals of the hydrogen atom. researchgate.net The energy of this donor-acceptor interaction, denoted as E(2), can be calculated using second-order perturbation theory and quantifies the strength of the hyperconjugative interaction. mdpi.com This electron transfer leads to a charge redistribution in the interacting molecules, which is a key aspect of hydrogen bond formation. researchgate.net

Table 3: Donor-Acceptor Interactions from NBO Analysis for Hydrogen Bonding

| Donor NBO (Occupied) | Acceptor NBO (Unoccupied) | Interaction Type | Resulting Effect |

|---|---|---|---|

| Lone Pair (LP) of Oxygen in NO₂ | Antibonding (σ) of N-H in NH₂ | Intermolecular Hyperconjugation | Formation and stabilization of N-H···O hydrogen bond, electron density transfer. researchgate.net |

| π-orbital of Benzene Ring | π-orbital of adjacent Benzene Ring | π-π Stacking | Stabilization of crystal packing through delocalized electron interactions. researchgate.net |

The study of hyperpolarizability is a key area of research for materials with nonlinear optical (NLO) properties. The second hyperpolarizability (γ) is a tensor quantity that describes the third-order response of a molecule to an applied electric field. While specific studies on the second hyperpolarizability of this compound are not widely reported, research on analogous nitroaniline derivatives provides a strong theoretical framework. aip.orgacs.org

Theoretical investigations on molecules like p-nitroaniline show that the large hyperpolarizability values arise from the charge-transfer character between an electron donor (amino group) and an electron acceptor (nitro group). aip.orgacs.org Computational methods like time-dependent density functional theory (TDDFT) are used to calculate dynamic second hyperpolarizabilities. aip.org These calculations often show that the inclusion of diffuse functions in the basis set is critical for accurately predicting these properties. aip.org NBO analysis can also be employed in this context to provide an intuitive picture of the electron delocalization that gives rise to the NLO properties. aip.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on this compound are not prominently available in the reviewed literature, this technique is commonly applied to similar molecular systems.

For related aromatic and energetic compounds, MD simulations are used to investigate properties such as crystal structure stability, melting points, and the dynamics of non-covalent interactions in a condensed phase. researchgate.net For instance, ab-initio molecular dynamics (AIMD), which uses quantum mechanical calculations to determine the forces between atoms at each time step, can be performed to assess the kinetic and thermodynamic stability of complexes and molecular crystals at finite temperatures. tandfonline.com Such simulations could provide valuable insights into the structural and thermal behavior of this compound, complementing the static picture provided by quantum chemical calculations.

Conformational Analysis and Flexibility

Computational studies, such as those using Density Functional Theory (DFT), can predict the most stable conformers by calculating their relative energies. For substituted anilines, the degree of planarity of the amino group with the ring can be influenced by both intramolecular interactions and the surrounding solvent environment. rsc.org The steric hindrance between the ortho-substituted methyl and amino groups, as well as between the nitro and adjacent methyl group, also plays a crucial role in determining the molecule's preferred geometry.

Solvent Effects and Molecular Interactions in Solution

The behavior of this compound in solution is significantly affected by its interactions with solvent molecules. The polarity of the solvent can influence the electronic structure and, consequently, the reactivity and spectroscopic properties of the molecule. In polar solvents, intermolecular hydrogen bonding can occur between the amino group's protons and solvent molecules, which can compete with the intramolecular hydrogen bond. rsc.org

Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent environment on molecular properties. researchgate.net These studies on similar molecules like nitroanilines have shown that the acceptor properties of the solvent can modulate the electronic characteristics of the nitro group. rsc.org For instance, the reduction potential of nitroanilines has been observed to decrease with an increasing solvent acceptor number, indicating a stabilization of the nitro group's LUMO (Lowest Unoccupied Molecular Orbital) by the solvent. rsc.org The interplay between intramolecular hydrogen bonding and intermolecular interactions with the solvent is crucial for a comprehensive understanding of the molecule's behavior in different chemical environments. researchgate.net

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. neovarsity.orgfrontiersin.org

For this compound, QSAR models can be developed to predict its potential biological activities, such as toxicity or herbicidal effects, based on its molecular descriptors. nih.gov These descriptors are numerical representations of the molecule's physicochemical properties, such as lipophilicity (LogP), electronic effects, and steric parameters. neovarsity.org The nitro group, being a strong electron-withdrawing group, and the methyl groups, which are electron-donating and contribute to the molecule's size and shape, are critical features that would be encoded in these descriptors.

The process of building a QSAR model involves several steps: data preparation, calculation of molecular descriptors, feature selection to identify the most relevant descriptors, model building using statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms, and rigorous validation to ensure the model's predictive power. neovarsity.orgmdpi.comrsc.org For instance, a QSAR model might reveal that the specific arrangement of the nitro and methyl groups on the aniline (B41778) ring is a key determinant for a particular biological endpoint. While specific QSAR studies on this compound are not extensively detailed in the provided context, the principles of QSAR are broadly applicable to predict its activity based on its structural similarity to other nitroaromatic compounds. nih.govmdpi.com

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules like this compound.

Theoretical calculations, typically using DFT methods with basis sets like 6-31G* or higher, can predict the vibrational frequencies and intensities of a molecule in its infrared (IR) and Raman spectra. nih.govsemanticscholar.org These calculations provide a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule.

For aromatic nitro compounds, characteristic vibrational bands include the symmetric and asymmetric stretching modes of the nitro group, which are typically strong in the IR spectrum. globalresearchonline.net For instance, in related nitroaniline compounds, the asymmetric and symmetric NO2 stretching vibrations are observed around 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. globalresearchonline.net The C-H stretching vibrations of the aromatic ring and methyl groups, as well as the N-H stretching of the amino group, are also key features. By comparing the calculated vibrational spectrum with the experimental one, a detailed understanding of the molecule's structure and bonding can be achieved. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and limitations of the theoretical model. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted Intensity |

| N-H Asymmetric Stretch | ~3500 | Medium |

| N-H Symmetric Stretch | ~3400 | Medium |

| C-H Aromatic Stretch | 3100-3000 | Weak |

| C-H Methyl Stretch | 2980-2870 | Medium |

| NO₂ Asymmetric Stretch | ~1530 | Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong |

| C-N Stretch | ~1300 | Medium |

| C-C Ring Stretch | 1600-1450 | Medium-Strong |

Note: This table is illustrative and based on typical values for similar compounds. Actual values would be obtained from specific DFT calculations.

Theoretical calculations are also employed to predict the nuclear magnetic resonance (NMR) chemical shifts. researchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method, often combined with DFT, is a common approach for calculating the magnetic shielding tensors of nuclei. globalresearchonline.netresearchgate.net These shielding tensors are then used to predict the isotropic chemical shifts observed in NMR spectra.

For this compound, calculations would predict the ¹H and ¹³C chemical shifts. The electron-withdrawing nitro group would cause the aromatic protons and carbons, particularly those ortho and para to it, to be deshielded and appear at a higher chemical shift (downfield). Conversely, the electron-donating amino and methyl groups would cause a shielding effect (upfield shift) on nearby nuclei. By comparing the calculated chemical shifts with experimental data, the structural assignment of the molecule can be confirmed. acs.org Computational studies can also help in understanding the effects of solvent and conformation on the NMR parameters. researchgate.net

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted Chemical Shift (ppm) |

| C1 (C-NH₂) | ~145 |

| C2 (C-CH₃) | ~120 |

| C3 (C-CH₃) | ~135 |

| C4 | ~125 |

| C5 | ~115 |

| C6 (C-NO₂) | ~140 |

| C-C H₃ (at C2) | ~15 |

| C-C H₃ (at C3) | ~20 |

| NH ₂ | ~5.0 |

| Aromatic H | 6.5 - 8.0 |

| CH ₃ | 2.2 - 2.5 |

Note: This table is illustrative and based on general principles and data for similar compounds. Precise values require specific quantum chemical calculations.

Vi. Applications in Advanced Organic Synthesis and Materials Science

Precursor in Complex Organic Synthesis

The dual functionality of the amino and nitro groups makes 2,3-Dimethyl-6-nitroaniline a valuable starting material for constructing more complex molecules. The nitro group can be readily reduced to a primary amine, while the existing amino group can undergo a range of reactions, opening pathways to diverse molecular architectures.

Building Block for Heterocyclic Compounds

Heterocyclic compounds are crucial in medicinal chemistry and materials science, with a majority of new drugs containing a heterocyclic motif. mdpi.comresearchgate.net Nitroanilines, as a class, are widely used as intermediates in the synthesis of these vital structures. kochi-tech.ac.jp The functional groups on this compound make it a suitable precursor for creating various heterocyclic systems. For instance, the amino group can react with various reagents to form nitrogen-containing rings. Following such reactions, the nitro group can be reduced to an amine, which can then be used to build a second, fused heterocyclic ring, leading to complex polycyclic systems. The synthesis of bis-heterocyclic compounds often employs nitroaniline precursors to build diverse molecular libraries. nih.gov

Intermediate in Dye and Pigment Manufacturing

Nitroaniline derivatives are foundational intermediates in the manufacturing of dyes and pigments. nih.gov Aromatic nitro compounds are frequently used to produce azo dyes, which are a major class of colorants. smolecule.com The synthesis typically involves the diazotization of the primary amino group of a compound like this compound, followed by coupling with another aromatic compound. The specific substituents on the benzene (B151609) ring, such as the dimethyl and nitro groups, influence the final color and properties of the dye. Isomers like 2,4-dimethyl-6-nitroaniline (B108702) are explicitly noted as important intermediates for synthesizing dyes and pigments. nih.gov The significant polarity and reactivity conferred by the nitro group make this compound a useful intermediate in dye synthesis. cymitquimica.com

Synthesis of Polyfunctionalized Bioactive Heterocyclic Compounds

The development of new therapeutic agents is a primary driver of research into heterocyclic chemistry. mdpi.com Nitroanilines serve as precursors for molecules with a wide range of biological activities. kochi-tech.ac.jp Research has shown that derivatives of this compound have potential as antiviral agents. Specifically, structural analogs have demonstrated promising activity in protecting cells against HIV-1 variants that are resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). The synthesis of such bioactive compounds relies on the strategic modification of the this compound scaffold to optimize interactions with biological targets like enzymes and proteins. mdpi.com

Role in Materials Science